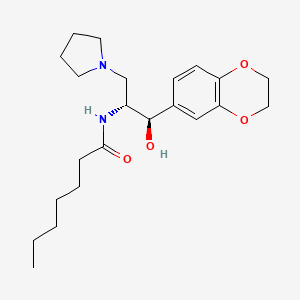

Eliglustat impurity A

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]heptanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O4/c1-2-3-4-5-8-21(25)23-18(16-24-11-6-7-12-24)22(26)17-9-10-19-20(15-17)28-14-13-27-19/h9-10,15,18,22,26H,2-8,11-14,16H2,1H3,(H,23,25)/t18-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUUFEABNQXZQW-XMSQKQJNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Mechanisms and Degradation Pathways of Eliglustat Impurities

Elucidation of Degradation Pathways Through Forced Degradation Studies

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and elucidating the degradation pathways of a drug substance. synzeal.commedkoo.com These studies involve subjecting the drug to conditions more severe than those it would encounter during storage, such as high heat, light, humidity, and exposure to acidic, basic, and oxidative environments. synzeal.commedkoo.com For Eliglustat (B216), these studies have revealed specific vulnerabilities, leading to the formation of distinct degradation products. daicelpharmastandards.comresearchgate.net

Under acidic stress conditions, Eliglustat has been shown to undergo significant degradation. daicelpharmastandards.comresearchgate.net The primary degradation product identified following exposure to acid is the cis-diastereoisomer of Eliglustat. researchgate.net Eliglustat itself is the (1R,2R)-trans-diastereoisomer. The formation of the cis-isomer suggests that the acidic environment facilitates epimerization at one of the chiral centers of the molecule. This transformation alters the three-dimensional structure of the compound, resulting in a stereoisomer of the active pharmaceutical ingredient.

Eliglustat demonstrates notable degradation when subjected to oxidative stress, particularly upon exposure to peroxide. daicelpharmastandards.comresearchgate.net The main impurity formed under these conditions is the N-Oxide of Eliglustat. researchgate.netgoogle.com This impurity is generated through the oxidation of the tertiary amine nitrogen atom within the pyrrolidine (B122466) ring of the Eliglustat molecule. The presence of an oxidizing agent like hydrogen peroxide facilitates this N-oxidation, leading to the formation of a polar metabolite.

In contrast to its susceptibility to acidic and oxidative stress, Eliglustat has been found to be relatively stable under thermal and photolytic conditions. daicelpharmastandards.comresearchgate.net Forced degradation studies involving exposure to heat and light did not result in the formation of significant degradation products. daicelpharmastandards.comresearchgate.net This indicates a higher intrinsic stability of the molecule to these particular stressors.

Table 1: Summary of Forced Degradation Studies on Eliglustat

| Stress Condition | Observation | Major Degradation Product Formed | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Significant Degradation | Cis-diastereoisomer of Eliglustat | daicelpharmastandards.com, researchgate.net |

| Oxidative (Peroxide) | Significant Degradation | Eliglustat N-Oxide | daicelpharmastandards.com, researchgate.net |

| Basic/Neutral Hydrolysis | Stable | Not Applicable | daicelpharmastandards.com, researchgate.net |

| Thermal | Stable | Not Applicable | daicelpharmastandards.com, researchgate.net |

| Photolytic | Stable | Not Applicable | daicelpharmastandards.com, researchgate.net |

Investigation of Impurity Generation During Synthetic Routes of Eliglustat

Beyond degradation, impurities can be introduced during the manufacturing process of the active pharmaceutical ingredient. These are known as process-related impurities and can originate from starting materials, reagents, intermediates, or side reactions. daicelpharmastandards.com The control of these impurities is a critical aspect of pharmaceutical manufacturing.

The formation of process-related impurities is highly dependent on the specific synthetic route employed. For Eliglustat, several synthetic pathways have been developed. medkoo.com While specific details on the formation of "Eliglustat Impurity A" are not extensively published in peer-reviewed literature, its likely structure points towards a process-related origin. Based on supplier information, "this compound" has a molecular formula of C22H34N2O4 (free base), which differs from Eliglustat (C23H36N2O4). This suggests it is an analogue with a shorter N-acyl chain (heptanoyl instead of octanoyl).

The critical process parameter affecting the formation of such an impurity would be the purity of the acylating agent used in the final steps of the synthesis.

The final step in many syntheses of Eliglustat involves the acylation of an amino alcohol intermediate with octanoyl chloride or a related activated form of octanoic acid. medkoo.com If the octanoyl chloride reagent is contaminated with heptanoyl chloride, a structurally similar but shorter acyl chloride, the corresponding heptanoyl amide ("this compound") will be formed alongside the desired Eliglustat molecule.

Table 2: Potential Formation of "this compound" during Synthesis

| Synthetic Step | Reagent | Potential Reagent Impurity | Resulting Product Impurity |

|---|

Therefore, controlling the purity of starting materials and reagents is paramount. Strict quality control of the octanoyl chloride and optimization of reaction conditions to prevent side reactions are essential to minimize the level of "this compound" and other process-related impurities in the final drug substance.

Mechanisms of Stereoisomer Formation during Synthesis and Storage

Eliglustat, the active pharmaceutical ingredient, is specifically the (1R,2R)-trans-diastereoisomer. However, due to the presence of two chiral centers in its structure, three other stereoisomers can exist: the (1S,2S)-trans-diastereoisomer and the (1R,2S)- and (1S,2R)-cis-diastereoisomers. The formation of these stereoisomers, including the one identified as this compound, can occur during both the manufacturing process and subsequent storage, primarily through incomplete reaction selectivity or degradation under specific stress conditions.

The potential sources of impurities in Eliglustat are varied, encompassing starting materials, reagents, intermediates, and degradation products. daicelpharmastandards.com Minimizing the formation of these impurities is critical and can be achieved by optimizing reaction conditions, utilizing appropriate purification techniques, and ensuring proper storage and handling. daicelpharmastandards.com

Formation During Synthesis

The synthesis of Eliglustat involves creating two specific chiral centers. The goal is to produce the (1R,2R) isomer with high selectivity. However, synthetic routes may not be perfectly stereoselective, leading to the formation of other diastereomers as impurities.

Several synthetic strategies aim to control the stereochemistry of the final product:

Diastereoselective Reduction: One synthetic approach involves the diastereoselective reduction of a keto intermediate. For instance, the reduction of the keto intermediate (4) using sodium borohydride (B1222165) can produce the key alcohol intermediate (5) with excellent diastereomeric selectivity (>99 dr). researchgate.net However, any deviation from optimal conditions could result in the formation of other stereoisomers.

Chiral Resolution: An alternative to purely asymmetric synthesis is the preparation of a racemic mixture of stereoisomers, followed by a chiral resolution step. nih.gov For example, 1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate (BNDHP) has been used as a resolving agent to isolate the desired optical pure eliglustat from a mixture. nih.gov The efficiency of this separation is crucial for the purity of the final product.

Stereoselective Amination: Another advanced synthetic route involves a stereoselective amination reaction using chlorosulfonyl isocyanate (CSI) on a chiral benzyl (B1604629) ether intermediate. nih.govresearchgate.net This method is designed to install the amino group with a high degree of stereocontrol, but side reactions or incomplete selectivity could still lead to the generation of isomeric impurities. nih.govresearchgate.net

The table below summarizes key synthetic steps aimed at achieving high diastereoselectivity, where failure to do so could result in the formation of stereoisomeric impurities.

| Synthetic Step | Reagent/Method | Reported Selectivity/Yield | Potential Impurity Formation |

| Diastereoselective Reduction | Sodium Borohydride | >99 dr, 95% yield researchgate.net | Formation of other diastereomers if reduction is not fully selective. |

| Chiral Resolution | 1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate (BNDHP) | e.e. >99%, 13.97% total yield nih.gov | Incomplete separation can leave other stereoisomers in the final product. |

| Diastereoselective Amination | Chlorosulfonyl Isocyanate (CSI) | >20:1 diastereoselectivity, 62% yield researchgate.net | Lower selectivity under non-optimal conditions can produce unwanted stereoisomers. |

This table is based on data from published synthetic routes and illustrates methods to control stereochemistry.

Formation During Storage (Degradation Pathways)

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products that can arise during storage. Studies on Eliglustat tartrate have shown that the drug is stable under neutral, basic, thermal (heat), and photolytic (light) conditions. tandfonline.comresearchgate.net However, significant degradation was observed under acidic and oxidative stress. tandfonline.comresearchgate.net

Under these specific stress conditions, a key degradation product (DP-1) was identified as the cis-diastereoisomer of Eliglustat. tandfonline.comresearchgate.net This indicates that the stereochemistry at one of the chiral centers can be altered post-synthesis, leading to the formation of a stereoisomeric impurity. Another degradation product, DP-2, was identified as the N-Oxide impurity. tandfonline.comresearchgate.net

The table below details the stability of Eliglustat under various stress conditions as identified in forced degradation studies.

| Stress Condition | Reagent/Parameters | Observation | Identified Stereoisomeric Impurity |

| Acidic Hydrolysis | 0.5 N HCl | Significant Degradation tandfonline.comresearchgate.net | cis-diastereoisomer (DP-1) tandfonline.comresearchgate.net |

| Basic Hydrolysis | 0.5 N NaOH | Stable tandfonline.comresearchgate.net | None Observed |

| Oxidative Stress | 10% H₂O₂ | Significant Degradation tandfonline.comresearchgate.net | cis-diastereoisomer (DP-1) tandfonline.comresearchgate.net |

| Thermal Degradation | Heat | Stable tandfonline.comresearchgate.net | None Observed |

| Photolytic Degradation | Light | Stable tandfonline.comresearchgate.net | None Observed |

| Neutral Hydrolysis | Water | Stable researchgate.net | None Observed |

This table summarizes the findings from forced degradation studies on Eliglustat tartrate.

These findings highlight that the formation of stereoisomeric impurities like the cis-diastereoisomer of Eliglustat is a concern under specific acidic or oxidative storage conditions, rather than general exposure to heat or light. tandfonline.comresearchgate.net

Advanced Analytical Methodologies for Quantification and Purity Assessment of Eliglustat Impurity a

Development and Validation of Stability-Indicating Chromatographic Methods

Stability-indicating methods are essential for accurately measuring the concentration of the active drug substance in the presence of its degradation products, process impurities, and other related substances. jetir.org The development of such methods for Eliglustat (B216) and its impurities involves a systematic approach to optimize selectivity, sensitivity, and robustness.

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. tandfonline.comresearchgate.net A stability-indicating UPLC method has been developed for the quantification of Eliglustat and its degradation products, which could be designated as Impurity A. tandfonline.comsemanticscholar.orgtandfonline.com

One such method was developed to separate Eliglustat from novel degradation products identified under stress conditions, such as its cis-diastereoisomer (DP-1) and N-Oxide (DP-2). tandfonline.comresearchgate.nettandfonline.com The chromatographic separation was achieved within a short run time, demonstrating the efficiency of UPLC systems. tandfonline.comresearchgate.net The method's compatibility with mass spectrometry (LC-MS) is a key advantage, facilitating the identification of unknown impurities that may form during manufacturing or storage. tandfonline.comtandfonline.com

Table 1: UPLC Method Parameters for Eliglustat and Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05% v/v Trifluoroacetic acid in water |

| Mobile Phase B | 0.05% v/v Trifluoroacetic acid in acetonitrile (B52724) |

| Gradient Program | Time (min)/%B: 0.0/30, 6.0/80, 8.0/80, 8.1/30 |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 212 nm |

| Injection Volume | 1.0 µL |

| Run Time | 8.0 minutes |

Source: Data compiled from research on stability-indicating methods for Eliglustat. tandfonline.comtandfonline.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains a cornerstone of pharmaceutical analysis for purity and assay testing. nih.gov For Eliglustat and its impurities, several RP-HPLC methods have been optimized to ensure adequate separation and quantification. jetir.orgtandfonline.comijnrd.orgzenodo.org

A stability-indicating RP-HPLC method was developed using a Quality by Design (QbD) approach, employing a central composite design to optimize chromatographic conditions. tandfonline.com This method successfully separated Eliglustat from organic impurities, including diastereomers and the N-Oxide impurity. tandfonline.com Optimization of parameters such as mobile phase pH, column temperature, and gradient elution is crucial for achieving the desired resolution and peak shape. tandfonline.comzenodo.org

Table 2: Optimized RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Thermo Accucore C18 (150 x 4.6 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Phosphate Buffer (pH 4.0) : Acetonitrile (90:10 v/v) |

| Mobile Phase B | Water : Acetonitrile (35:65 v/v) |

| Elution | Gradient |

| Flow Rate | 1.1 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 210 nm |

| Run Time | 55 minutes |

Source: Details from a study on a QbD-assisted RP-HPLC method for Eliglustat. tandfonline.com

Eliglustat possesses chiral centers, meaning it can exist as different stereoisomers. wisdomlib.org Since different isomers can have varied pharmacological and toxicological profiles, it is a regulatory requirement to control the stereoisomeric purity of the API. Enantioselective chromatography is the definitive tool for this purpose. doaj.org

An ultra-high performance supercritical fluid chromatography with tandem mass spectrometry (UPC² SFC-MS) method has been developed for the enantiospecific separation and quantification of the desired (R,R)-Eliglustat from its stereoisomers, including trans-(S,S), cis-(R,S), and cis-(S,R) forms. researchgate.net This technique is considered a "green" chromatography method due to its use of supercritical CO2 as the primary mobile phase component. researchgate.net The selection of a suitable chiral stationary phase (CSP) is the most critical factor in achieving enantioseparation. researchgate.net

Table 3: UPC² SFC-MS Method for Stereoisomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel OX-3 (150 x 4.6 mm, 3 µm) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B (Co-solvent) | 0.5% Diethylamine in Ethanol:Methanol (B129727) (1:1) |

| Flow Rate | 3 g/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Source: Based on a reported enantiospecific UPC² SFC-MS method for Eliglustat isomers. researchgate.net

Rigorous Method Validation According to International Conference on Harmonisation (ICH) Guidelines

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org All analytical methods used for the quantification and purity assessment of Eliglustat Impurity A must be rigorously validated according to the International Conference on Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of the results. ich.orgamsbiopharma.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. amsbiopharma.comich.org For a stability-indicating method, this is a critical validation parameter.

Specificity is demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. tandfonline.comresearchgate.neteuropa.eu The analytical method must be able to separate the main Eliglustat peak from all degradation products formed under these conditions, proving that the assay result is not affected by their presence. tandfonline.comtandfonline.com The goal is to achieve baseline resolution between Eliglustat and all known impurities, including Impurity A, ensuring that there is no co-elution. tandfonline.com Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally homogeneous.

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. wisdomlib.orgamsbiopharma.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

For the quantification of an impurity like this compound, the range is typically established from the limit of quantitation (LOQ) to 120% of the specification limit for that impurity. ich.org A series of solutions of Impurity A at different concentrations are prepared and analyzed. The response is then plotted against concentration, and the relationship is evaluated statistically using linear regression analysis. A high correlation coefficient (R²) is required to demonstrate linearity.

Table 4: Linearity and Range Data for Eliglustat Impurities

| Analyte | Method | Calibration Range | Correlation Coefficient (R²) |

|---|---|---|---|

| Eliglustat Degradation Impurities | UPLC | 0.3 - 3.0 µg/mL | >0.99 |

| Eliglustat Stereoisomers | UPC² SFC-MS | 0.25 - 7.5 µg/mL | >0.99 |

| Eliglustat | RP-HPLC | 80 - 130 µg/mL | 0.999 |

Source: Compiled from various validated analytical methods for Eliglustat and its impurities. tandfonline.comresearchgate.netijnrd.org

Table of Mentioned Compounds

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Trace Impurities

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of analytical methods developed for the quantification of trace impurities such as this compound. daicelpharmastandards.com These parameters establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The determination of LOD and LOQ is a fundamental component of method validation as stipulated by International Conference on Harmonisation (ICH) guidelines. ijpsjournal.comijpsjournal.comjetir.org

The most common approach for determining LOD and LOQ for chromatographic methods involves the signal-to-noise (S/N) ratio. ijpsjournal.com The LOD is typically established at a signal-to-noise ratio of 3:1, representing the concentration at which the impurity's signal is distinguishable from the background noise of the system. ijpsjournal.comijpsjournal.com The LOQ is established at a signal-to-noise ratio of 10:1, which is the concentration at which the impurity can be quantified with an acceptable level of precision and accuracy. ijpsjournal.comijpsjournal.com

For this compound, these limits are determined by preparing a series of diluted solutions of a known concentration and injecting them into the chromatographic system. The resulting signal responses are measured, and the concentrations corresponding to the 3:1 and 10:1 S/N ratios are calculated. In validated methods for Eliglustat and its related substances, quantitation limits have been reported in the range of 0.3 to 3.0 µg/ml. researchgate.nettandfonline.com A separate validated chiral method reported an LOD of 0.08 µg/mL and an LOQ of 0.25 µg/mL for related impurities. researchgate.net

Table 1: Representative LOD and LOQ Data for this compound

Evaluation of Accuracy, Precision, and Intermediate Precision

Accuracy and precision are cornerstone validation parameters that demonstrate the reliability of an analytical method for quantifying this compound. gavinpublishers.com

Accuracy is defined as the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is typically evaluated by performing recovery studies. gavinpublishers.com This involves spiking a sample matrix with known concentrations of this compound at different levels (e.g., 50%, 100%, and 150% of the specification limit). The samples are then analyzed, and the percentage of the impurity recovered is calculated. For methods analyzing Eliglustat, mean recoveries have been reported as above 100.53%. jetir.org

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is assessed at two levels:

Repeatability (Intra-day precision): This evaluates the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple analyses of the same sample on the same day.

Intermediate Precision (Inter-day precision): This expresses the variation within a laboratory, accounting for different days, different analysts, or different equipment.

The precision of the method is typically expressed as the Relative Standard Deviation (%RSD) of the series of measurements. Low %RSD values are indicative of a precise method. jetir.org

Table 2: Acceptance Criteria for Accuracy and Precision

Robustness Testing and System Suitability Parameters

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. taylorfrancis.com This testing provides an indication of the method's reliability during normal usage and is a critical component of method validation. ijpsjournal.comijpsjournal.comtaylorfrancis.com For a typical RP-HPLC method used to quantify this compound, robustness is evaluated by systematically altering parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 mL/min)

Column temperature (e.g., ±5°C)

The pH of the mobile phase buffer (e.g., ±0.2 units)

The composition of the mobile phase (e.g., ±2% organic solvent)

The effect of these changes on the analytical results, such as peak retention time, tailing factor, and resolution, is monitored. ijpsjournal.com A method is considered robust if the results remain within acceptable criteria despite these minor variations. ijpsjournal.comjetir.org

System Suitability Testing (SST) is an integral part of the analytical method, performed before and during analysis to ensure the continued performance of the entire system (equipment, electronics, and analytical operations). taylorfrancis.com SST parameters are established based on the data from method development and robustness studies. taylorfrancis.com They verify that the resolution and precision of the system are adequate for the analysis to be performed. taylorfrancis.com

Table 3: Typical System Suitability Parameters and Acceptance Criteria

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. fiocruz.br When applied to analytical methods (Analytical QbD or AQbD), this approach aims to build quality into the method from the outset, leading to a more robust and well-understood procedure. nih.govetflin.com The goal of AQbD is to achieve quality in measurement, ensuring that the method for quantifying this compound is fit for its intended purpose throughout its lifecycle. fiocruz.bretflin.com This contrasts with traditional approaches, which often test quality at the end of the development process. sci-hub.box

Risk Assessment and Identification of Critical Method Parameters

The initial step in the AQbD framework is a risk assessment to identify potential variables within the analytical method that could impact its performance and data quality. etflin.com For the analysis of this compound, this involves identifying all potential method parameters and evaluating their potential to affect the Critical Method Attributes (CMAs), such as resolution, peak symmetry, and sensitivity.

Tools like the Ishikawa (fishbone) diagram are often used to systematically brainstorm and categorize potential sources of variability. celonpharma.com These sources can be grouped into categories such as instrumentation, materials, method parameters, and analyst technique.

Following this initial brainstorming, a risk-ranking tool, such as a Failure Mode and Effects Analysis (FMEA), is used to prioritize the identified parameters. Each parameter is scored based on its potential impact on the CMAs. Parameters with a high-risk score are designated as Critical Method Parameters (CMPs) and require further investigation and control. For an HPLC method, CMPs for the analysis of this compound would likely include mobile phase composition, pH, column temperature, and flow rate. tandfonline.com

Experimental Design (e.g., Central Composite Design) for Method Optimization

Once the Critical Method Parameters (CMPs) are identified, Design of Experiments (DoE) is employed to systematically study their effects and their interactions. researchgate.netresearchgate.net Unlike the one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous evaluation of multiple parameters, providing a more comprehensive understanding of the method with fewer experiments. researchgate.net

A central composite design (CCD) is a type of response surface methodology that is well-suited for optimizing analytical methods. tandfonline.comresearchgate.net In the context of developing a method for this compound, a CCD would be used to explore the relationships between the CMPs (e.g., flow rate, percentage of organic modifier) and the Critical Method Attributes (CMAs) (e.g., resolution between Eliglustat and Impurity A, tailing factor). tandfonline.com The design consists of factorial points, axial points, and center points, which allows for the fitting of a quadratic model and the description of curvature in the response surface. chromatographyonline.com This statistical modeling helps to identify the optimal conditions that provide the best balance of all desired analytical attributes. chromatographyonline.com

Table 4: Example of Factors and Responses in a Central Composite Design for Method Optimization

Establishment of Design Space for Method Performance

The culmination of the risk assessment and experimental design studies is the establishment of a Design Space. sci-hub.box As defined in ICH Q8, the Design Space is the "multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality". sci-hub.box In the context of an analytical method, this is often referred to as the Method Operable Design Region (MODR). seqens.com

The MODR represents the range of operational parameters within which the method is proven to perform robustly and meet all predefined criteria for the Critical Method Attributes. seqens.com It is a region where all factors in combination provide suitable performance and robustness, ensuring the method is fit for its intended use. seqens.com Working within this established Design Space is not considered a change and therefore does not require extensive revalidation, offering significant regulatory flexibility. sci-hub.boxseqens.com The Design Space provides a high degree of assurance that the method for quantifying this compound will consistently deliver accurate and reliable results.

Table of Compounds

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated techniques provide a seamless and efficient workflow for separating complex mixtures and unequivocally identifying unknown components. conicet.gov.ariosrphr.org By combining the separation power of liquid chromatography (LC) with the detailed structural insights from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, a comprehensive profile of impurities like this compound can be established without the need for time-consuming offline isolation. conicet.gov.arresearchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for the identification and characterization of pharmaceutical impurities. tandfonline.comresearchgate.netijpsjournal.comsemanticscholar.org Its high sensitivity and the ability to provide exact mass measurements are crucial for determining the elemental composition of unknown compounds. americanpharmaceuticalreview.comenovatia.com

Research Findings:

In the context of Eliglustat, LC-HRMS has been successfully employed to characterize degradation products formed under stress conditions. tandfonline.comresearchgate.netsemanticscholar.org This approach is directly applicable to the analysis of process-related impurities such as Impurity A. An LC-HRMS method would typically utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, coupled with an ultra-high-performance liquid chromatography (UHPLC) system for rapid and efficient separation. ijpsjournal.comijpsjournal.com

The process involves:

Chromatographic Separation: A suitable reversed-phase UHPLC column, such as a C18 column, is used to separate Eliglustat from its impurities based on their polarity. tandfonline.comresearchgate.net

High-Resolution Mass Measurement: As components elute from the column, they are ionized (typically using electrospray ionization, ESI) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high accuracy (typically within 3-5 ppm), allowing for the confident determination of the elemental formula of the impurity. enovatia.comlcms.cz

Tandem MS (MS/MS) for Fragmentation: To gain structural information, tandem mass spectrometry is performed. The impurity's molecular ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a unique "fingerprint" that helps to elucidate the molecule's structure by revealing how it breaks apart. americanpharmaceuticalreview.comnih.gov This fragmentation pattern can be compared to that of the parent Eliglustat molecule to pinpoint the location of structural modifications. researchgate.netnih.gov

The table below illustrates hypothetical data that could be generated in an LC-HRMS analysis for the identification of this compound, assuming a structural modification such as the addition of an oxygen atom (N-Oxide), which is a common metabolic and degradation pathway. tandfonline.comresearchgate.net

| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Mass Accuracy (ppm) | Proposed Elemental Formula | Key MS/MS Fragments (m/z) |

| Eliglustat | 5.2 | 405.2798 | 405.2804 | -1.5 | C₂₃H₃₇N₂O₄ | 84.1, 112.1, 210.1 |

| This compound (e.g., N-Oxide) | 4.8 | 421.2747 | 421.2753 | -1.4 | C₂₃H₃₇N₂O₅ | 84.1, 112.1, 226.1 |

This data is illustrative and based on common findings in impurity analysis.

While LC-HRMS provides strong evidence for the structure of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation. conicet.gov.arnih.gov The coupling of LC with NMR (LC-NMR) allows for the acquisition of NMR spectra directly on the separated chromatographic peaks, eliminating the need for laborious isolation of the impurity. conicet.gov.arresearchgate.netnews-medical.net

Research Findings:

LC-NMR is a powerful tool for analyzing complex mixtures, including drug degradation products and impurities. iosrphr.orgresearchgate.netnews-medical.net The technique can be operated in several modes:

On-flow Mode: Provides a real-time survey of the proton NMR spectra of components as they elute from the LC column. nih.govglobalresearchonline.net This is useful for quickly identifying major components.

Stopped-flow Mode: When an impurity of interest is detected, the chromatographic flow is stopped, trapping the peak within the NMR flow cell. globalresearchonline.net This allows for the acquisition of more sensitive and detailed one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra over an extended period. researchgate.net This is the most common approach for the detailed characterization of low-level impurities. nih.gov

LC-SPE-NMR: In this variation, eluting peaks are trapped onto solid-phase extraction (SPE) cartridges. The cartridges can then be dried and eluted with a deuterated solvent directly into the NMR spectrometer, which significantly enhances concentration and sensitivity. news-medical.net

For an impurity like this compound, stopped-flow LC-NMR would be the method of choice. After initial detection by UV or MS, the peak corresponding to the impurity would be diverted into the NMR probe. The resulting NMR data would provide definitive structural information. For instance, if Impurity A were an N-oxide on the pyrrolidine (B122466) ring, ¹H and ¹³C NMR would show significant chemical shift changes for the protons and carbons adjacent to the nitrogen atom compared to the parent Eliglustat molecule.

The following table outlines the type of information that would be sought from an LC-NMR experiment to confirm the structure of a hypothetical N-oxide impurity.

| Nucleus | Expected Spectral Change for N-Oxide Impurity | Structural Information Gained |

| ¹H NMR | Downfield shift of protons on carbons adjacent to the pyrrolidine nitrogen. | Confirms the site of oxidation. |

| ¹³C NMR | Downfield shift of carbons adjacent to the pyrrolidine nitrogen. | Corroborates the site of modification. |

| 2D NMR (COSY) | Shows correlation between protons, confirming the spin system and connectivity. | Confirms the overall carbon skeleton remains intact. |

| 2D NMR (HSQC) | Correlates protons directly to the carbons they are attached to. | Provides unambiguous assignment of proton and carbon signals near the modification site. |

The integration of LC-HRMS and LC-NMR provides a powerful, combined approach for the rapid and definitive characterization of pharmaceutical impurities like this compound, ensuring the quality and safety of the final drug product. conicet.gov.arresearchgate.net

Impurity Profiling and Control Strategies in Eliglustat Production

Strategies for Minimizing Impurity Formation During Active Pharmaceutical Ingredient (API) Synthesis

The control of impurities in the Eliglustat (B216) API begins with a deep understanding of its synthetic pathway and potential degradation routes. daicelpharmastandards.com Impurities can be introduced at any stage, arising from starting materials, reagents, intermediates, or side reactions. daicelpharmastandards.com Therefore, a multi-faceted approach is essential to minimize their formation.

Key strategies for impurity control during API synthesis include:

Optimization of Synthesis Routes: Employing cleaner and more efficient synthetic methods can significantly reduce the formation of impurities. pharmatimesofficial.com This involves selecting highly selective reagents, carefully controlling reaction parameters such as temperature and time to minimize side reactions, and using high-purity solvents. pharmatimesofficial.comresearchgate.net

Advanced Purification Techniques: After synthesis, the crude API must be purified to remove remaining impurities. pharmatimesofficial.com Methods such as chromatography, recrystallization, and distillation are employed to isolate the desired compound from unwanted substances. pharmatimesofficial.com The choice of purification method is critical and must be tailored to the specific properties of Eliglustat and its impurities.

Quality by Design (QbD) and Process Analytical Technology (PAT): Modern pharmaceutical manufacturing increasingly relies on proactive approaches like QbD and PAT. pharmatimesofficial.com QbD involves designing manufacturing processes with built-in quality control from the start. pharmatimesofficial.com This is often supported by Design of Experiments (DoE), which helps identify the optimal conditions for synthesis and purification that minimize impurity formation. pharmatimesofficial.com PAT allows for real-time monitoring of the production process to detect and control impurities as they form, enabling proactive adjustments to maintain quality. pharmatimesofficial.com

Control of Starting Materials and Intermediates: The purity of the raw materials and intermediates used in the synthesis of Eliglustat is a critical factor. daicelpharmastandards.com Rigorous testing and qualification of these materials are necessary to prevent the introduction of impurities that could be carried through to the final API.

By implementing these strategies, manufacturers can develop a robust and well-controlled synthesis process that consistently produces high-purity Eliglustat API with minimal levels of impurities like Impurity A. grace.com

Implementation of In-Process Control (IPC) Methodologies for Impurity Monitoring

In-process controls (IPCs) are crucial for monitoring the manufacturing process at critical points to ensure that it remains within established limits. For Eliglustat, IPCs are vital for tracking the levels of Impurity A and other related substances throughout the synthesis and purification stages. grace.com

A variety of sophisticated analytical techniques are employed for this purpose. The choice of method depends on the specific impurity and the stage of the manufacturing process. daicelpharmastandards.com A well-developed, stability-indicating analytical method is essential to accurately profile impurities. registech.com Such a method must be capable of separating all potential impurities from each other and from the main API peak. registech.com

| Analytical Technique | Primary Use in Impurity Monitoring | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) | Quantification and separation of known and unknown impurities. ijpsjournal.comresearchgate.netijnrd.org | High resolution, sensitivity, and reproducibility. UPLC offers faster analysis times. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Identification and structural elucidation of unknown impurities. ijpsjournal.comresearchgate.net | Provides accurate mass data, enabling the determination of molecular formulas. grace.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of isolated impurities. pharmatimesofficial.comijpsjournal.com | Provides detailed information about the chemical structure and stereochemistry of a molecule. ijpsjournal.com |

Research into the degradation of Eliglustat has utilized these techniques to identify and characterize new impurities. researchgate.net For instance, forced degradation studies under acidic and peroxide stress conditions revealed two novel degradation products, which were subsequently identified as a cis-diastereoisomer of Eliglustat and an N-Oxide impurity using UPLC, HRMS, and 2D-NMR. researchgate.net The development of a rapid UPLC method with a run time of just 8.0 minutes demonstrates the efficiency of modern analytical techniques for in-process monitoring. researchgate.net This continuous monitoring ensures that any deviation in the impurity profile is detected early, allowing for corrective actions to be taken before the final API is produced. pharmatimesofficial.com

Role of Certified Reference Standards for Eliglustat Impurity A and Related Substances in Quality Control

Certified reference standards are the cornerstone of pharmaceutical quality control. gmpsop.com They are highly purified and well-characterized substances used as a basis for measurement to confirm the identity, strength, quality, and purity of drugs and their components. gmpsop.comsynthinkchemicals.com In the context of Eliglustat production, a certified reference standard for Impurity A is indispensable for ensuring the safety and quality of the final product. daicelpharmastandards.comsimsonpharma.com

The primary roles of a certified reference standard for this compound include:

Identification: It allows for the unambiguous identification of Impurity A in analytical tests, such as HPLC, by comparing the retention time of the peak in a sample to that of the certified standard.

Quantification: The reference standard is used to create calibration curves, which are then used to accurately determine the concentration of Impurity A in a batch of Eliglustat drug substance or drug product. gmpsop.com This ensures that the level of the impurity does not exceed the established specification limits.

Method Validation: Reference standards are critical for validating analytical methods. pharmaffiliates.com They are used to demonstrate that a method is accurate, precise, specific, and reliable for its intended purpose of detecting and quantifying Impurity A.

Regulatory Compliance: The use of well-characterized reference standards is a fundamental requirement for regulatory compliance. simsonpharma.com Health authorities worldwide require pharmaceutical companies to use appropriate reference standards to ensure product quality. gmpsop.com

By providing a benchmark for comparison, certified reference standards for this compound and other related substances ensure the consistency and reliability of quality control testing, which is essential for patient safety. synthinkchemicals.com

Regulatory Qualification of Impurities in Eliglustat Drug Substance and Drug Product

The qualification of impurities is a critical regulatory requirement in the development of any new drug. gally.ch Qualification is the process of gathering and evaluating data to establish the biological safety of a specific impurity at the level or below the level found in a drug product. fda.gov This process is governed by guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). gally.cheuropa.eu

An impurity is considered qualified if it meets one of the following criteria:

It was present in the batches of the new drug substance or product that were used in clinical and safety studies at a level at or below the proposed specification limit. gally.chfda.gov

It is a significant metabolite of the drug substance in humans or animals. fda.govpda.org

Its safety at the proposed level is adequately supported by data in the scientific literature. fda.govfda.gov

If an impurity does not meet these criteria and is present at a level above the established qualification threshold, additional toxicological studies may be required to demonstrate its safety. fda.gov The ICH guidelines define specific thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI = Total Daily Intake. The thresholds represent the level above which an impurity must be reported, identified, or qualified. gally.cheuropa.eu

For Eliglustat, any specified impurity like Impurity A must have its proposed acceptance criteria justified based on safety considerations. fda.gov The ultimate goal of regulatory qualification is to ensure that the levels of all impurities in the final drug substance and drug product are safe for patient use. a3p.org

Theoretical and Computational Approaches to Impurity Prediction and Characterization

In Silico Modeling and Prediction of Potential Degradation Products and Pathways

In silico (computer-based) modeling represents a proactive approach to identifying potential impurities before they are encountered in stability or degradation studies. These predictive tools utilize knowledge-based systems, which contain extensive databases of chemical reactions and degradation pathways, to forecast the likely transformation products of a parent molecule under various stress conditions.

For a molecule like Eliglustat (B216), an in silico degradation prediction system would analyze its structure for functional groups susceptible to chemical change. Key structural features of Eliglustat include a secondary amide, a secondary alcohol, a tertiary amine within a pyrrolidine (B122466) ring, and a dihydro-benzodioxine ring system. daicelpharmastandards.com The system would apply known transformation rules to these moieties to generate a list of plausible degradation products.

Key Predicted Pathways for Eliglustat:

Hydrolysis: The secondary amide linkage is a potential site for hydrolysis under acidic or basic conditions, which would cleave the octanamide side chain from the main molecular scaffold.

Oxidation: The tertiary amine of the pyrrolidine ring is a prime candidate for oxidation, potentially forming an N-oxide. researchgate.nettandfonline.com This pathway is particularly relevant under oxidative stress conditions (e.g., exposure to peroxides). The secondary alcohol could also be oxidized to a ketone.

Isomerization: The two chiral centers in Eliglustat, at the (1R,2R) positions, are critical for its biological activity. researchgate.net In silico models may predict the potential for epimerization (inversion of stereochemistry) at one or both of these centers under certain conditions, such as acidic stress, leading to the formation of diastereomers like the cis-(1R, 2S) or (1S, 2R) isomers. researchgate.nettandfonline.com

Forced degradation studies on Eliglustat have confirmed that it undergoes significant degradation under acidic and peroxide stress conditions, while remaining stable under basic, neutral, thermal, and photolytic stress. researchgate.nettandfonline.com The primary degradation products identified were the cis-diastereoisomer (DP-1) and the N-Oxide impurity (DP-2), which aligns with the predictions from theoretical structural analysis. researchgate.nettandfonline.comtandfonline.com

| Potential Impurity | Predicted Formation Pathway | Relevant Stress Condition | Structural Moiety Involved |

|---|---|---|---|

| Eliglustat N-Oxide | Oxidation | Oxidative (e.g., H₂O₂) | Pyrrolidine Tertiary Amine |

| cis-Diastereoisomer of Eliglustat | Epimerization/Isomerization | Acidic Hydrolysis | Chiral Centers (C1, C2) |

| Amide Hydrolysis Product | Hydrolysis | Acidic / Basic | Secondary Amide |

| Ketone Impurity | Oxidation | Oxidative | Secondary Alcohol |

Computational Chemistry for Prediction of Spectroscopic Signatures of Unknown Impurities

When an unknown impurity is detected and isolated, for instance by preparative HPLC, determining its structure is paramount. While techniques like Mass Spectrometry (MS) provide the molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structural and stereochemical assignment. tandfonline.com However, in cases where isomeric structures are possible, interpreting NMR spectra can be challenging.

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust method for predicting the spectroscopic signatures of proposed molecular structures. nih.govmdpi.com This predictive capability is invaluable for confirming the identity of an unknown impurity. The typical workflow involves:

Proposing Candidate Structures: Based on the molecular formula from MS and knowledge of potential degradation pathways, several candidate structures for the impurity are proposed. For Eliglustat, this could include the correct (1R,2R) structure, the cis-diastereoisomer (1R,2S), and the N-oxide.

Conformational Analysis: The lowest energy three-dimensional conformation of each candidate structure is determined using computational methods.

Spectroscopic Calculation: Using a selected DFT functional and basis set, the NMR shielding tensors for each atom (e.g., ¹H and ¹³C) in the optimized structures are calculated. researchgate.net These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. mdpi.com

Comparison with Experimental Data: The calculated NMR spectra for each candidate structure are compared against the experimental spectra of the isolated impurity. The structure whose predicted spectrum most closely matches the experimental data is identified as the correct one. nih.gov This approach is particularly powerful for distinguishing between stereoisomers, as the spatial arrangement of atoms can lead to subtle but predictable differences in chemical shifts. mdpi.com

| Proton | Hypothetical Experimental δ (ppm) for Impurity A | DFT Predicted δ (ppm) for Candidate 1 (cis-Diastereoisomer) | DFT Predicted δ (ppm) for Candidate 2 (N-Oxide) |

|---|---|---|---|

| H-1 (CH-OH) | 4.55 | 4.58 | 4.85 |

| H-2 (CH-NH) | 4.12 | 4.15 | 4.20 |

| Pyrrolidine-α CH₂ | 3.15 | 3.18 | 3.80 |

Note: The data in this table is illustrative and intended to demonstrate the comparative principle of the methodology.

Mechanistic Studies of Impurity Formation through Quantum Chemical Calculations

Beyond predicting what impurities might form, quantum chemical calculations can elucidate how they form. By modeling the reaction pathway at an electronic level, researchers can understand the detailed mechanism, identify transition states, and calculate the activation energies associated with impurity formation. This knowledge is crucial for developing strategies to prevent their formation by optimizing reaction conditions or storage.

Mechanism of N-Oxide Formation: The formation of the Eliglustat N-oxide impurity, observed under oxidative stress, can be modeled using quantum chemistry. researchgate.nettandfonline.com The reaction between the pyrrolidine nitrogen of Eliglustat and an oxidizing agent (e.g., hydrogen peroxide) can be mapped on a potential energy surface. Calculations would identify the geometry of the transition state—the highest energy point along the reaction coordinate—and determine the activation energy barrier (ΔG‡). A relatively low activation barrier would confirm the kinetic feasibility of this degradation pathway, explaining its observation in experimental studies.

Mechanism of Acid-Catalyzed Epimerization: The formation of the cis-diastereoisomer under acidic conditions suggests an epimerization mechanism. researchgate.nettandfonline.com Quantum chemical calculations can be employed to investigate this process. A plausible mechanism might involve the protonation of the nearby secondary alcohol or amide oxygen. This protonation could facilitate a transient intermediate that allows for rotation around the C1-C2 bond or a temporary ring-opening/closing of the bond, leading to an inversion of stereochemistry at one of the chiral centers. By calculating the energies of the starting material, intermediates, transition states, and the final diastereomer, a complete energy profile of the isomerization reaction can be constructed. This profile would reveal the most likely mechanistic pathway and the rate-determining step of the transformation, providing a fundamental understanding of the drug's instability in acidic environments. Such theoretical investigations can provide a comprehensive mechanistic understanding of the hydrolysis and biomolecular interactions of drugs. nih.gov

Regulatory Science and Pharmaceutical Impurities in Eliglustat Development

Adherence to International Conference on Harmonisation (ICH) Guidelines Q3A, Q3B, and Q3C for Impurity Thresholds and Reporting

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. For the control of impurities in NCEs like Eliglustat (B216), the ICH Q3A(R2), Q3B(R2), and Q3C(R9) guidelines are of paramount importance. ich.orgjpionline.org These guidelines provide a scientific and risk-based approach to the control of organic impurities, degradation products, and residual solvents.

ICH Q3A(R2): Impurities in New Drug Substances

This guideline focuses on impurities in the active pharmaceutical ingredient (API). ich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. slideshare.netpda.org Any impurity observed at a level greater than the reporting threshold must be reported in the registration application. ich.org If an impurity exceeds the identification threshold, its structure must be elucidated. jpionline.orgyoutube.com Furthermore, impurities present above the qualification threshold require toxicological assessment to establish their safety. slideshare.netpda.org

Illustrative Reporting, Identification, and Qualification Thresholds for an NCE based on ICH Q3A(R2)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table is for illustrative purposes and the specific thresholds for Eliglustat would be determined by its maximum daily dose.

ICH Q3B(R2): Impurities in New Drug Products

Complementary to Q3A, this guideline addresses impurities that arise during the manufacture of the finished drug product. europa.eu These are often degradation products resulting from the interaction of the drug substance with excipients or from environmental factors such as heat and light during storage. europa.eu The thresholds for reporting, identification, and qualification in Q3B(R2) are also based on the maximum daily dose and are crucial for ensuring the stability and safety of the final product throughout its shelf life. europa.euikev.org

Illustrative Identification and Qualification Thresholds for Degradation Products in a New Drug Product based on ICH Q3B(R2)

TDI: Total Daily Intake. This table is for illustrative purposes.

ICH Q3C(R9): Guideline for Residual Solvents

This guideline controls residual solvents, which are organic volatile chemicals used in the manufacturing process. ich.orggmp-compliance.org Solvents are classified into three classes based on their toxicity. shimadzu.com.sg Class 1 solvents are to be avoided, Class 2 solvents have permitted daily exposures (PDEs), and Class 3 solvents have low toxic potential. europa.euich.org The control of these solvents is essential to patient safety. ich.orgich.org

Global Regulatory Landscape for Impurity Control in New Chemical Entities (NCEs) like Eliglustat

While the ICH guidelines provide a harmonized framework, the global regulatory landscape for impurity control is a complex interplay of international standards and national requirements. aquigenbio.com Major regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and others have adopted the ICH guidelines, but may have additional specific requirements. nih.gov

The control of impurities in Eliglustat, including "Eliglustat impurity A," is a critical component of the regulatory submission and ongoing quality control. daicelpharmastandards.com The impurity profile of the drug substance and drug product must be thoroughly characterized using validated analytical methods. ijpsjournal.comijpsjournal.com This includes identifying and quantifying known and unknown impurities. daicelpharmastandards.com Regulatory authorities expect a comprehensive discussion of the potential origins of impurities and the strategies implemented to control them. emanresearch.org

For NCEs like Eliglustat, the impurity profile of batches used in clinical trials is compared to that of the commercial-scale batches to ensure consistency and to support the established safety profile. ich.org Any new impurity or a significant increase in an existing impurity would require justification and potentially further toxicological evaluation. nih.gov

Strategies for Addressing and Justifying Unidentified Impurities

The presence of unidentified impurities above the identification threshold presents a significant challenge in pharmaceutical development. A systematic and scientifically sound approach is required to address and justify these impurities to regulatory agencies.

The first step is to employ advanced analytical techniques to elucidate the structure of the unknown impurity. youtube.com Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for structural characterization. researchgate.netnih.gov In the context of Eliglustat, forced degradation studies can be instrumental in generating and identifying potential degradation products, including novel impurities that may not be present under normal storage conditions. researchgate.nettandfonline.com

Once the structure is identified, a toxicological risk assessment is conducted. This may involve a review of the existing literature to determine if the impurity or structurally similar compounds have known toxicities. In silico toxicology prediction tools can also be used to assess the potential for genotoxicity or other adverse effects. pda.org

If the impurity is determined to be non-toxic at the observed levels, this information, along with the analytical data, is presented to the regulatory authorities as part of the justification. If there is a safety concern, or if the structure cannot be definitively identified, it may be necessary to isolate the impurity and conduct non-clinical safety studies. registech.com Another strategy is to modify the manufacturing process to reduce the level of the impurity to below the qualification threshold.

A comprehensive understanding of the formation pathways of impurities is also crucial. sepscience.com This knowledge allows for the implementation of effective control strategies throughout the manufacturing process to minimize the formation of both known and unknown impurities. registech.com

Future Research Directions and Emerging Methodologies in Eliglustat Impurity Analysis

Development of Green Analytical Chemistry Approaches for Sustainable Impurity Profiling

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize its environmental footprint. This paradigm shift is influencing the development of methods for impurity profiling, moving away from the use of hazardous solvents and energy-intensive processes. The primary goal is to create analytical techniques that are both environmentally benign and effective in ensuring drug purity.

Key strategies in the development of green analytical methods for Eliglustat (B216) impurity analysis include:

Miniaturization: Reducing the scale of analytical operations directly translates to lower consumption of solvents and reagents, and consequently, less waste generation. The adoption of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and micro-gas chromatography (μGC) exemplifies this trend. These methods utilize columns with smaller internal diameters and generate significantly less waste compared to traditional HPLC and GC systems.

Use of Greener Solvents: A core tenet of GAC is the replacement of toxic and environmentally harmful organic solvents with safer alternatives. Research is focused on utilizing benign solvents such as water, ethanol, and supercritical fluids.

Alternative Separation Technologies: Supercritical Fluid Chromatography (SFC) is emerging as a powerful green alternative to liquid chromatography. By using supercritical carbon dioxide as the primary mobile phase, SFC drastically reduces the consumption of organic solvents. A notable application in the context of Eliglustat is the use of ultra-high performance supercritical fluid chromatography with tandem mass spectrometry (UPC2 SFC-MS) for the enantiomeric separation of Eliglustat and its isomers, a technique explicitly described as a "green chromatographic technique". selectscience.net

The following table summarizes some key green analytical chemistry approaches and their benefits for sustainable impurity profiling:

| Green Analytical Chemistry Approach | Principle | Benefits for Impurity Profiling |

| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO2 as the primary mobile phase, often with a small amount of organic co-solvent. | Drastic reduction in organic solvent consumption and waste generation; faster analysis times. |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Employs columns with smaller particles (<2 µm) and instrumentation capable of handling higher pressures. | Reduced solvent consumption due to shorter run times and lower flow rates; improved resolution and sensitivity. |

| Bio-based and Renewable Solvents | Replacement of petroleum-based solvents with those derived from renewable resources (e.g., ethanol, glycerol). | Reduced environmental impact and dependence on fossil fuels. |

| Solvent-minimized Sample Preparation | Techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) that reduce or eliminate the need for solvents in sample preparation. | Minimized waste generation and exposure to hazardous solvents. |

Creation of a Comprehensive Impurity Atlas and Database for Eliglustat and its Metabolites/Degradants

A significant challenge in impurity analysis is the rapid and accurate identification of unknown peaks in a chromatogram. The creation of a comprehensive, centralized database or "impurity atlas" for Eliglustat and its related substances would be a valuable resource for analytical chemists and formulation scientists. Such a database would serve as a repository of information on known and potential impurities, including their chemical structures, spectroscopic data, and toxicological information.

The development of an Eliglustat impurity atlas would involve:

Systematic Characterization: Proactively synthesizing and characterizing potential process impurities, degradation products, and metabolites. This would include obtaining detailed data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Data Consolidation: Compiling this information into a structured, searchable database. This database could include details on the synthetic origin or degradation pathway of each impurity, its spectral data (NMR, MS, IR), chromatographic behavior under various conditions, and any available toxicological data.

Predictive Tools: Integrating in silico prediction tools to forecast potential degradation pathways and the formation of new impurities under different stress conditions.

While a comprehensive, publicly accessible database specifically for Eliglustat impurities may not currently exist, the groundwork is being laid by commercial entities that supply a wide range of pharmaceutical impurity reference standards. These companies provide detailed Certificates of Analysis that include extensive characterization data, forming a distributed knowledge base that could be leveraged for the creation of a more centralized resource.

Implementation of Advanced Automation and High-Throughput Screening in Impurity Analysis Workflows

To enhance efficiency and reduce the potential for human error, the future of impurity analysis lies in increased automation and the adoption of high-throughput screening (HTS) methodologies. These approaches are particularly beneficial in early drug development, where a large number of samples need to be analyzed, and in routine quality control, where consistency and speed are critical.

The implementation of automation in Eliglustat impurity analysis workflows could encompass:

Automated Sample Preparation: Robotic systems can perform routine tasks such as weighing, dissolution, and dilution of samples, freeing up analysts for more complex tasks and ensuring greater precision and reproducibility.

Integrated Analytical Systems: The integration of robotic arms with analytical instruments can create fully automated workflows, from sample introduction to data analysis. For instance, a robotic system could transfer prepared samples to an HPLC or UHPLC system, initiate the analysis, and then process the resulting data.

High-Throughput Screening (HTS): HTS technologies, which utilize robotics, liquid handling devices, and sensitive detectors, can be adapted for rapid impurity screening. daicelpharmastandards.comijpsjournal.com This would allow for the parallel analysis of numerous samples, for example, from different batches or stability studies, to quickly identify any deviations in the impurity profile.

Software-driven Automation: Advanced software platforms can automate various aspects of the data analysis workflow. This includes peak integration, comparison against a known impurity library, and the generation of reports, significantly reducing the time required for data review.

The following table outlines the potential applications of automation and HTS in the impurity analysis workflow:

| Stage of Impurity Analysis | Automation/HTS Application | Benefits |

| Sample Preparation | Robotic liquid handlers for weighing, dispensing, and dilution. | Increased precision, reduced analyst-to-analyst variability, and higher throughput. |

| Chromatographic Analysis | Automated sample injection and column switching systems. | Unattended operation for extended periods, enabling 24/7 analysis. |

| Data Processing and Analysis | Software algorithms for automated peak detection, integration, and comparison to impurity databases. | Faster data turnaround, reduced manual review time, and more consistent data interpretation. |

| Reporting | Automated generation of reports with tabulated results and chromatograms. | Streamlined documentation and improved compliance. |

Research into Novel Analytical Techniques for Enhanced Sensitivity and Specificity of Impurity Detection

The detection and characterization of impurities at trace levels, particularly those that may be genotoxic, is a continuous challenge in pharmaceutical analysis. Future research will focus on the development and application of novel analytical techniques that offer superior sensitivity and specificity.

Emerging analytical techniques that hold promise for the analysis of Eliglustat impurities include:

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, provides highly accurate mass measurements, which is invaluable for the structural elucidation of unknown impurities. researchgate.net Tandem mass spectrometry (MS/MS) can provide detailed fragmentation patterns, further aiding in the identification of impurities. The application of HRMS has already been demonstrated in the characterization of degradation products of Eliglustat. biomedres.us

Two-Dimensional Liquid Chromatography (2D-LC): For complex samples where co-elution of impurities is a problem, 2D-LC offers significantly enhanced peak capacity and resolution. This technique can separate impurities that are not resolved by conventional one-dimensional chromatography.

Hyphenated Techniques: The coupling of different analytical techniques, such as LC-NMR and LC-MS-NMR, provides a wealth of information for the unambiguous identification of impurities. While technically demanding, these hyphenated methods can often provide a definitive structure without the need for isolation of the impurity.

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry, IMS can provide an additional dimension of separation based on the size, shape, and charge of an ion. This can help to differentiate between isomeric impurities that may have the same mass-to-charge ratio.

The following table provides a comparison of the detection limits of various analytical techniques, highlighting the enhanced sensitivity of modern methods:

| Analytical Technique | Typical Detection Limit for Impurities |

| Thin-Layer Chromatography (TLC) | ~0.5% |

| Gas Chromatography (GC) | 0.01% - 0.1% |

| High-Performance Liquid Chromatography (HPLC) | 0.01% - 0.1% |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | as low as 0.001% |

Data compiled from various sources.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Eliglustat Impurity A in drug formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with method parameters optimized for selectivity and sensitivity. For example, a validated RP-HPLC method employs a C18 column (250 mm × 4.6 mm, 5 µm), a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in gradient mode, and UV detection at 220 nm. Validation parameters (linearity, precision, accuracy) should adhere to ICH Q2(R1) guidelines. Stability-indicating methods are critical to distinguish degradation products from synthetic impurities .

- Data Consideration : Include peak purity analysis and forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to confirm specificity for Impurity A .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Detailed synthetic protocols must specify reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography), and characterization data (NMR, LC-MS, FT-IR). For example, Impurity A may arise from incomplete ester hydrolysis during synthesis; thus, reaction monitoring via TLC or in-process HPLC is essential. Purity thresholds (≥95% by area normalization) and spectral matching to reference standards are mandatory .

- Data Consideration : Cross-validate synthetic batches using orthogonal techniques (e.g., mass balance studies) to detect process-related variability .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound under accelerated stability conditions?

- Methodological Answer : Degradation studies under ICH-recommended conditions (40°C/75% RH, oxidative stress) can elucidate pathways. For instance, Impurity A may form via hydrolysis of the parent drug’s glycosidic bond or oxidation of labile functional groups. LC-MS/MS and NMR structural elucidation are critical to confirm degradation products. Kinetic modeling (Arrhenius equation) predicts impurity formation rates under long-term storage .

- Data Contradictions : Discrepancies in degradation profiles across studies may arise from excipient interactions or pH variability in drug matrices. Researchers should replicate conditions from primary literature and document batch-specific excipient compositions .

Q. How does this compound influence the pharmacokinetic (PK) and safety profiles of the drug in clinical trials?

- Methodological Answer : Preclinical toxicology studies (e.g., in vitro genotoxicity assays) and PK modeling in animal models assess impurity safety thresholds. Clinical trials (Phase I) should monitor plasma concentrations of Impurity A using validated bioanalytical methods. For example, the ENCORE trial highlighted adverse events (e.g., arrhythmias) potentially linked to impurities; however, dose adjustments in metabolizer-specific subgroups (CYP2D6 status) may mitigate risks .

- Data Contradictions : The ENCORE trial used higher eliglustat doses (228.3 mg/day) than proposed for clinical use (196.8 mg/day), raising uncertainty about impurity safety at lower doses. Researchers must align impurity exposure levels in trials with real-world dosing regimens .

Q. What strategies enhance the detection limit and resolution of this compound in complex matrices?

- Methodological Answer : Advanced chromatographic techniques, such as UPLC with sub-2 µm particle columns, improve resolution and reduce run times. Mass spectrometry (e.g., Q-TOF) coupled with ion mobility enhances selectivity in trace impurity analysis. Method optimization via design-of-experiment (DoE) approaches (e.g., central composite design) evaluates factors like pH, column temperature, and gradient slope .

- Data Consideration : Validate matrix effects (e.g., plasma vs. formulation) using standard addition methods to ensure accuracy in biological samples .

Methodological and Ethical Considerations

Q. How should researchers address discrepancies in impurity quantification across laboratories?

- Methodological Answer : Implement inter-laboratory harmonization using shared reference standards and standardized protocols (e.g., USP monographs). Statistical tools (Bland-Altman plots, Horwitz equation) assess inter-lab variability. Transparent reporting of method parameters (e.g., injection volume, detector settings) in supplementary materials ensures reproducibility .

Q. What ethical guidelines govern the reporting of impurity-related adverse events in clinical studies?

- Methodological Answer : Adhere to CONSORT guidelines for adverse event reporting, including causality assessment (Naranjo scale). Independent data safety monitoring boards (DSMBs) should review impurity-related toxicity data. Full disclosure in clinical trial registries (e.g., ClinicalTrials.gov ) is mandatory to avoid selective reporting bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.